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molecular formula C11H16N2O B1419102 1-(piperidin-3-ylmethyl)pyridin-2(1H)-one CAS No. 820231-74-1

1-(piperidin-3-ylmethyl)pyridin-2(1H)-one

Cat. No. B1419102
M. Wt: 192.26 g/mol
InChI Key: CRXGPVZZFUWGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
O=C(OCc1ccccc1)N1CCCC(Cn2ccccc2=O)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([O:2][C:3](=[O:4])[N:11]1[CH2:12][CH:13]([CH2:17][n:18]2[c:19](=[O:24])[cH:20][cH:21][cH:22][cH:23]2)[CH2:14][CH2:15][CH2:16]1)[c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1.[CH3:25][CH2:26][OH:27]>>[NH:11]1[CH2:12][CH:13]([CH2:17][n:18]2[c:19](=[O:24])[cH:20][cH:21][cH:22][cH:23]2)[CH2:14][CH2:15][CH2:16]1

Inputs

Step One
Name
O=C(OCc1ccccc1)N1CCCC(Cn2ccccc2=O)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(OCc1ccccc1)N1CCCC(Cn2ccccc2=O)C1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO

Outcomes

Product
Name
Type
product
Smiles
O=c1ccccn1CC1CCCNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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